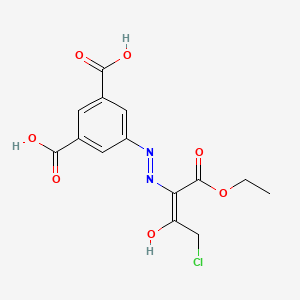

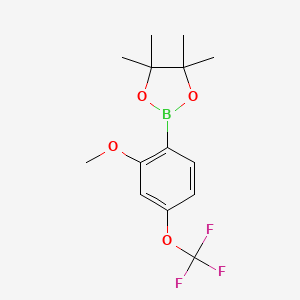

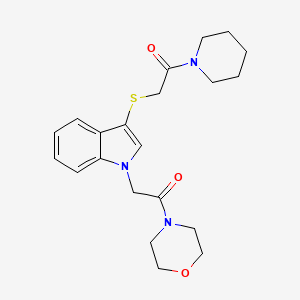

![molecular formula C14H11N5O B2715565 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile CAS No. 955781-67-6](/img/structure/B2715565.png)

2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

Substituted 5-aminopyrazoles are classic synthons in the construction of the pyrazolopyridine system. Syntheses employing them are widely represented by both traditional and microwave-assisted reactions for the preparation of pyrazolo[3,4-b]pyridines .Scientific Research Applications

- CDK2 Inhibition : CDK2 (cyclin-dependent kinase 2) is an appealing target for cancer treatment. Pyrazolo[3,4-b]pyridines have shown promising inhibitory activity against CDK2, selectively targeting tumor cells . This property makes them potential candidates for developing anticancer drugs.

Synthetic Chemistry and Substitution Patterns

Understanding the substituents on the pyrazolo[3,4-b]pyridine scaffold is crucial for designing novel derivatives. Notably:

- Diversity of Substituents : Researchers have explored various substituents at positions N1, C3, C4, C5, and C6. These modifications impact the compound’s biological activity and pharmacokinetics .

Biomedical Applications

Pyrazolo[3,4-b]pyridines find applications beyond drug discovery:

- Biological Activity : These compounds exhibit diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Researchers continue to explore their potential in treating various diseases .

Computational Studies

In silico studies have been conducted to predict pharmacokinetic properties and drug-likeness. These insights guide further research and development .

One-Pot Synthesis

Efficient synthetic methods are essential for accessing pyrazolo[3,4-b]pyridines:

- One-Pot Synthesis : Researchers have developed one-pot, two-step methods for synthesizing these compounds. For example, a facile synthesis of new 6,7-dihydro-1H-pyrazolo[3,4-b]quinolines has been reported .

Structure-Activity Relationships

Understanding the relationship between structure and activity is crucial:

- Hydroxy Tautomer : The keto tautomer with a hydroxy group shows the use of ester groups during pyridine ring formation, leading to pyridone derivatives. This knowledge informs further design and optimization .

Mechanism of Action

Target of Action

The primary target of the compound 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment as it targets tumor cells in a selective manner .

Mode of Action

The compound 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in a significant alteration in cell cycle progression, leading to the arrest of cell growth at the G0-G1 stage .

Biochemical Pathways

The compound 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile affects the CDK2/cyclin A2 pathway . CDK2, when associated with cyclin A2, plays a key role in the transition from the G1 phase to the S phase of the cell cycle . The inhibition of CDK2 disrupts this transition, affecting the downstream effects of cell proliferation .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile is the significant inhibition of cell growth in various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it induces apoptosis within HCT cells .

properties

IUPAC Name |

2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O/c1-10-12-9-16-19(11-5-3-2-4-6-11)13(12)14(20)18(17-10)8-7-15/h2-6,9H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUKJDPOFKXWQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

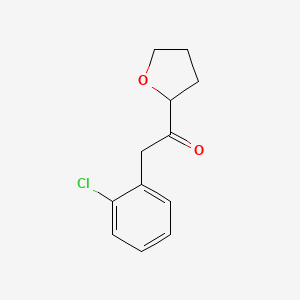

![4-((2-oxo-2-phenylethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2715486.png)

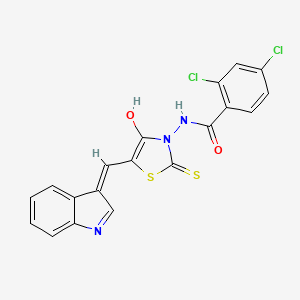

![2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2715487.png)

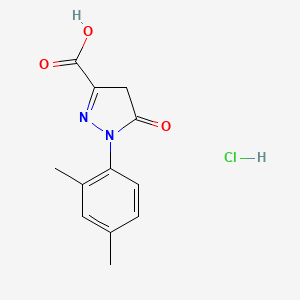

![N-phenethyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2715488.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(m-tolyl)acetate](/img/structure/B2715497.png)

![N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2715498.png)